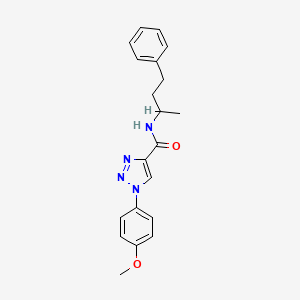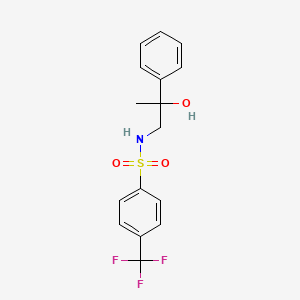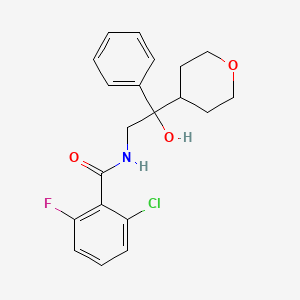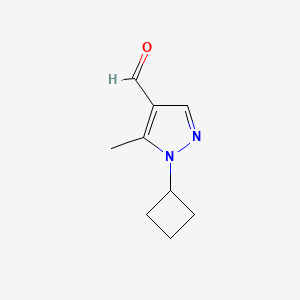
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based compound that has been synthesized using various methods. The aim of
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various cancer-related enzymes such as topoisomerase I, II, and tyrosine kinase. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanism of action of anti-cancer drugs and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide. One of the directions is to study the mechanism of action of this compound in more detail. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, this compound can be studied for its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. Further studies are required to fully understand the mechanism of action of this compound and to develop new derivatives with improved solubility and bioavailability.
Métodos De Síntesis
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. This method involves the reaction of 4-phenylbut-2-yn-1-ol with 4-methoxyphenyl azide in the presence of a copper catalyst. The resulting compound is then treated with triethylorthoformate to obtain the final product.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines. This compound has also been reported to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15(8-9-16-6-4-3-5-7-16)21-20(25)19-14-24(23-22-19)17-10-12-18(26-2)13-11-17/h3-7,10-15H,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULDEMNEOTNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605295.png)
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)


![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)

![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2605312.png)

![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)